S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine: is a sulfur-containing amino acid derivative It is structurally related to L-cysteine, with a unique modification that includes an aminoethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with an appropriate aminoethylidene precursor under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or disulfides, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of specific modifications on their activity and stability .
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and as a potential drug candidate for various diseases .
Industry: In industrial processes, this compound is used as an additive in the production of polymers and other materials. Its unique chemical properties make it valuable for enhancing the performance of these products .
Wirkmechanismus
The mechanism of action of S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This compound may also participate in redox reactions, influencing cellular processes related to oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
S-Aminoethyl-L-cysteine: This compound is structurally similar but lacks the aminoethylidene group.
S-Ethyl-L-cysteine: This derivative has an ethyl group instead of an aminoethylidene group.
Uniqueness: S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
174827-41-9 |
---|---|
Molekularformel |
C7H15N3O2S |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c1-5(8)10-2-3-13-4-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
KQPLTXABUXNVDD-LURJTMIESA-N |
Isomerische SMILES |
CC(=NCCSC[C@@H](C(=O)O)N)N |
Kanonische SMILES |
CC(=NCCSCC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.